molecular formula C15H14O5 B403248 4-(propoxycarbonyl)phenyl 2-furoate

4-(propoxycarbonyl)phenyl 2-furoate

Cat. No.: B403248
M. Wt: 274.27g/mol
InChI Key: CDIRCWPRCDNBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(propoxycarbonyl)phenyl 2-furoate is an organic compound with the molecular formula C15H14O5 and a molecular weight of 274.27 g/mol. This compound belongs to the class of furan derivatives, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propoxycarbonyl)phenyl 2-furoate typically involves the reaction of propargyl alcohols with various reagents. One common method includes the use of MHMDS (M=Na, K), B2(pin)2, an acid chloride, and a palladium/copper co-catalyst system. This reaction cascade involves trans-diboration, regioselective acylation, cyclization, and dehydration to yield the desired furan derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(propoxycarbonyl)phenyl 2-furoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2,3-diones, alcohols, and various substituted furan derivatives .

Scientific Research Applications

4-(propoxycarbonyl)phenyl 2-furoate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Furan derivatives are known for their antibacterial and antifungal properties, making them useful in the development of new antimicrobial agents.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Furan derivatives are used in the production of polymers, resins, and other materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(propoxycarbonyl)phenyl 2-furoate involves its interaction with specific molecular targets and pathways. For instance, furan derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound may interact with cellular receptors and signaling pathways to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has similar structural features and exhibits antibacterial activity.

    5-Phenyl-furan-2-carboxylic acids: These compounds are known for their antimycobacterial properties and ability to interfere with iron homeostasis.

Uniqueness

4-(propoxycarbonyl)phenyl 2-furoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxycarbonyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27g/mol

IUPAC Name

(4-propoxycarbonylphenyl) furan-2-carboxylate

InChI

InChI=1S/C15H14O5/c1-2-9-19-14(16)11-5-7-12(8-6-11)20-15(17)13-4-3-10-18-13/h3-8,10H,2,9H2,1H3

InChI Key

CDIRCWPRCDNBHR-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

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